molecular formula C15H9NO B11885317 indeno[1,2-b]indol-10(5H)-one CAS No. 53904-16-8

indeno[1,2-b]indol-10(5H)-one

Cat. No.: B11885317
CAS No.: 53904-16-8
M. Wt: 219.24 g/mol
InChI Key: NHOZLQCFHOVMLW-UHFFFAOYSA-N
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Description

Indeno[1,2-b]indol-10(5H)-one is a heterocyclic compound that features a fused indole and indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indeno[1,2-b]indol-10(5H)-one involves the reaction of β-enaminones with ninhydrin. This reaction proceeds under mild conditions, typically in boiling ethanol for about 30 minutes, and does not require a catalyst . The yields from this method are generally good to excellent, ranging from 66% to 86% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Indeno[1,2-b]indol-10(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of 10-benzylidene-5-methyl-5,10-dihydroindeno[1,2-b]indole leads to the formation of dioxodibenz[b,f]azocine .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be introduced under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield dioxodibenz[b,f]azocine derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Scientific Research Applications

Indeno[1,2-b]indol-10(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which indeno[1,2-b]indol-10(5H)-one exerts its effects is primarily through inhibition of specific enzymes, such as casein kinase II (CK2). This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects . The molecular targets and pathways involved include phosphorylation processes regulated by CK2.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[1,2-b]indol-10(5H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to inhibit CK2 and its applications in various scientific fields further distinguish it from similar compounds.

Properties

IUPAC Name

5H-indeno[1,2-b]indol-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO/c17-15-10-6-2-1-5-9(10)14-13(15)11-7-3-4-8-12(11)16-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOZLQCFHOVMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382943
Record name indeno[1,2-b]indol-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53904-16-8
Record name Indeno[1,2-b]indol-10(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53904-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name indeno[1,2-b]indol-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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